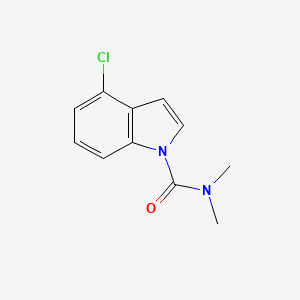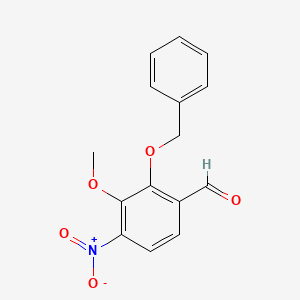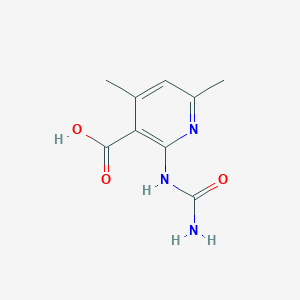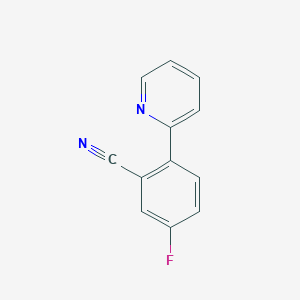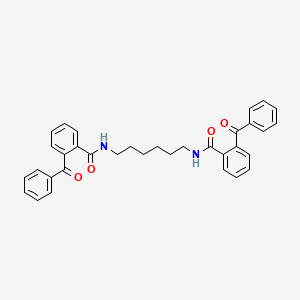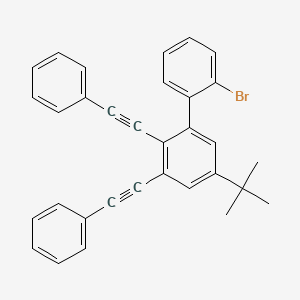
2'-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl typically involves multiple steps:
tert-Butylation: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sonogashira Coupling: The phenylethynyl groups can be added via Sonogashira coupling, which involves the reaction of a halogenated biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the phenylethynyl groups to phenyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dehalogenated biphenyl or reduced phenylethynyl groups.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-5-tert-butyl-1,1’-biphenyl: Lacks the phenylethynyl groups, which may affect its reactivity and applications.
2’-Bromo-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the tert-butyl group, which can influence its steric properties and stability.
5-tert-Butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
Properties
CAS No. |
667882-31-7 |
|---|---|
Molecular Formula |
C32H25Br |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-tert-butyl-2,3-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C32H25Br/c1-32(2,3)27-22-26(20-18-24-12-6-4-7-13-24)28(21-19-25-14-8-5-9-15-25)30(23-27)29-16-10-11-17-31(29)33/h4-17,22-23H,1-3H3 |
InChI Key |
NKCRYYQFODBTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2Br)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
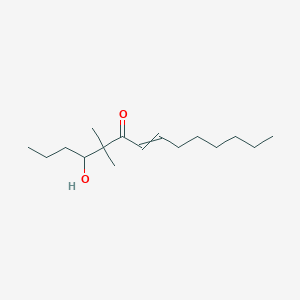
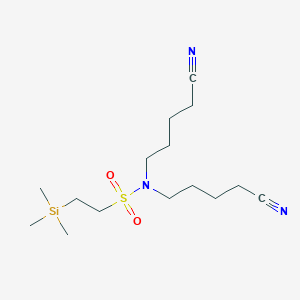
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

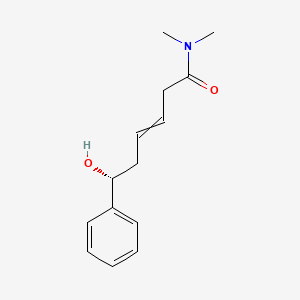
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
